molecular formula C12H24O3 B15177856 3-Hydroxy-2,2-dimethylhexyl isobutyrate CAS No. 85508-22-1

3-Hydroxy-2,2-dimethylhexyl isobutyrate

Cat. No.: B15177856
CAS No.: 85508-22-1
M. Wt: 216.32 g/mol
InChI Key: SXOJZWDUTDGRBI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylhexyl isobutyrate, with the CAS Registry Number 85508-22-1 , is a chemical compound of interest in research and development. Its molecular formula is C12H24O3 and it has a molecular weight of 216.32 g/mol . This compound is characterized by key physical properties including a density of 0.947 g/cm³ and a boiling point of 253.7°C at 760 mmHg . Its structure features both an ester and a hydroxyl functional group, making it a potential versatile intermediate for organic synthesis and chemical derivatization . Researchers can explore its applications in developing novel compounds, particularly where its specific carbon chain length and branched geometry are required. The compound is identified by the SMILES string C(OC(=O)C(C)C)C(C(O)CCC)(C)C . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85508-22-1

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylhexyl) 2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-6-7-10(13)12(4,5)8-15-11(14)9(2)3/h9-10,13H,6-8H2,1-5H3

InChI Key

SXOJZWDUTDGRBI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)COC(=O)C(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylhexyl Isobutyrate and Its Analogs

Esterification Reactions for Isobutyrate Moiety Incorporation

The final step in the synthesis of the target compound is typically the formation of the isobutyrate ester from the corresponding alcohol precursor, 3-hydroxy-2,2-dimethylhexanol. The choice of esterification method is critical due to the potential for steric hindrance around the hydroxyl group and the need to avoid side reactions.

Catalytic methods are widely employed for ester synthesis due to their efficiency and ability to proceed under relatively mild conditions. The classic Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For a substrate like 3-hydroxy-2,2-dimethylhexanol, common catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH), with the reaction driven to completion by the removal of water. masterorganicchemistry.com

More contemporary catalytic systems offer milder conditions and improved yields. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for sterically hindered alcohols. organic-chemistry.org Other phosphine-based reagents and transition metal catalysts have also been developed to facilitate ester formation under specific conditions. organic-chemistry.orgmdpi.com For instance, aluminum alkoxide catalysts have been shown to be effective in the condensation synthesis of other isobutyrate esters. google.com

Catalyst SystemTypical ConditionsAdvantagesConsiderations
H₂SO₄ / TsOH Reflux in excess alcohol or with Dean-Stark trapInexpensive, simple procedure. masterorganicchemistry.comHarsh conditions, potential for side reactions (e.g., dehydration).
DCC / DMAP Room temperature, aprotic solvent (e.g., CH₂Cl₂)Mild conditions, high yields, suitable for hindered alcohols. organic-chemistry.orgDCC byproduct (DCU) can be difficult to remove, cost.
Aluminum Alkoxides -30 °C to 20 °CHigh product purity, simple process. google.comSpecific to certain starting materials (e.g., aldehydes).
Ionic Liquids 80 °CHigh yield and purity, catalyst can be recycled. chemicalbook.comHigher initial cost of ionic liquid.
Enzymatic (Lipase) Mild temperaturesHigh selectivity, environmentally friendly. umich.eduExpensive, slower reaction times. umich.edu

This table provides an interactive overview of common catalytic systems for ester synthesis.

Non-catalytic methods provide an alternative pathway to ester synthesis, circumventing issues related to catalyst removal or sensitivity. These strategies typically rely on either highly reactive reagents or forcing reaction conditions. The use of a highly reactive acylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640), in the presence of a stoichiometric base (e.g., pyridine (B92270) or triethylamine) can effectively acylate the alcohol. This method is often rapid and high-yielding, though it produces stoichiometric amounts of salt byproducts.

Alternatively, esterification can be achieved without any catalyst by employing high temperatures and pressures, often in a supercritical alcohol medium. umich.eduaidic.it This approach has been explored for biodiesel production and is noted for its rapid reaction times and high conversion rates. umich.edumdpi.com However, the required equipment and high energy input can be significant. mdpi.com For laboratory-scale synthesis, novel reactor designs like coiled flow inverters have been shown to improve mixing and reaction rates in non-catalytic systems even at lower temperatures. usm.my

Alkylation and Carbon-Carbon Bond Formation for Branched Hydroxy-Alkyl Chain Construction

The synthesis of the 3-hydroxy-2,2-dimethylhexyl backbone is a significant challenge involving the precise formation of carbon-carbon bonds to create the desired branching and the installation of a hydroxyl group at a specific, chiral position.

The C3 carbon bearing the hydroxyl group in the target molecule is a stereocenter. Controlling its absolute configuration is a key aspect of an advanced synthesis. One powerful method for installing such stereocenters is the Sharpless asymmetric dihydroxylation, which can convert a suitably substituted alkene into a chiral diol with high enantioselectivity. nih.gov A synthetic route could be designed to incorporate a double bond at the C3-C4 position of a precursor, which is then subjected to asymmetric dihydroxylation to set the stereochemistry of the hydroxyl group.

Another common strategy is the asymmetric reduction of a ketone precursor. A molecule containing a ketone at the C3 position, such as 2,2-dimethyl-3-hexanone, could be reduced using chiral reducing agents like those derived from Corey-Bakshi-Shibata (CBS) catalysts or Noyori's ruthenium-based catalysts to yield the desired (R)- or (S)-alcohol with high enantiomeric excess.

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds. mt.com Lithium Diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base widely used to generate enolates from carbonyl compounds, such as esters or ketones. wikipedia.org For instance, the α-proton of an ester like ethyl pivalate (B1233124) could be removed by LDA at low temperature (-78 °C) to form a lithium enolate. acs.orgumich.edu This nucleophilic enolate can then react with an electrophile, such as propyl iodide, in an alkylation reaction to form a new C-C bond, building the carbon skeleton. The mechanism of LDA-mediated reactions is complex, often involving aggregates of the reagent, and reaction rates can be highly dependent on the solvent and temperature. acs.orgumich.edunih.gov

Grignard reagents (RMgX) and organolithium reagents (RLi) are also fundamental in C-C bond formation. labster.comlibretexts.org A plausible synthetic route could involve the addition of a propylmagnesium bromide Grignard reagent to 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivaldehyde), a known condensation product, to form the target carbon skeleton directly. biosynth.com Organocuprates (Gilman reagents) are also valuable for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. libretexts.org

Reagent ClassFormulaPrimary Use in C-C Bond FormationKey Characteristics
Lithium Diisopropylamide (LDA) LiN(CH(CH₃)₂)₂Formation of kinetic enolates for alkylation. wikipedia.orgStrong, non-nucleophilic base; requires low temperatures (-78 °C). wikipedia.orgacs.org
Grignard Reagents RMgXNucleophilic addition to aldehydes, ketones, and esters. labster.comHighly reactive nucleophiles; must be prepared in anhydrous ether or THF. labster.comlibretexts.org
Organolithium Reagents RLiNucleophilic addition; direct lithiation. solubilityofthings.comMore reactive and basic than Grignard reagents. mt.com
Organocuprates (Gilman) R₂CuLi1,4-conjugate addition to α,β-unsaturated carbonyls.Softer nucleophiles, selective for conjugate addition over direct addition.

This interactive table summarizes key organometallic reagents used in constructing carbon skeletons.

Synthesis of Hydroxy-Functionalized Precursors

The synthesis of the key intermediate, 3-hydroxy-2,2-dimethylhexanol, requires a multi-step approach combining the strategies outlined above. A hypothetical but plausible synthetic route could begin with pivaloyl chloride (2,2-dimethylpropanoyl chloride).

One potential pathway involves an aldol-type condensation. The enolate of a ketone, such as acetone, could be generated using LDA and then reacted with propanal to form a β-hydroxy ketone. The subsequent challenge would be the introduction of the gem-dimethyl group at the C2 position.

A more direct route could start from ethyl 2,2-dimethyl-3-oxohexanoate. This β-keto ester could be synthesized via a Claisen condensation. Subsequent stereoselective reduction of the ketone at the C3 position would yield a hydroxy ester. The final step would be the reduction of the ester moiety to the primary alcohol, yielding the target precursor, 3-hydroxy-2,2-dimethylhexanol. This final reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Careful protection of the secondary hydroxyl group may be necessary before the ester reduction to ensure selectivity. The synthesis of related hydroxy acids and their derivatives has been reported in the literature, providing a basis for developing such a pathway. nih.govnih.gov

Aldol (B89426) Condensation and Related Reactions (e.g., of isobutyraldehyde (B47883) and formaldehyde)

The foundational step in the synthesis of 3-hydroxy-2,2-dimethylhexyl isobutyrate and its analogs is the construction of the highly branched carbon skeleton. The aldol condensation of isobutyraldehyde and formaldehyde (B43269) is a pivotal reaction to produce hydroxypivaldehyde (HPA), a key intermediate. researchgate.netnih.gov This reaction is typically carried out under basic conditions, where an enolate is formed from isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde.

The reaction is highly efficient but can be accompanied by side reactions, such as the Cannizzaro reaction of formaldehyde and the Tishchenko reaction of the product aldehyde. wikipedia.org The choice of catalyst and reaction conditions is therefore critical to maximize the yield of HPA. Common catalysts include alkali metal hydroxides or carbonates, and tertiary amines like triethylamine. researchgate.netdoubtnut.com

CatalystTemperature (°C)Reaction Time (h)IBD Conversion (%)HPA Yield (%)Reference
Triethylamine (TEA)753.598.294.0 researchgate.net
Immobilized PEG 600-PS402>96>98 researchgate.net
Tertiary amine and metal oxideNot specified6Not specifiedNot specified googleapis.com

A related and significant transformation is the Tishchenko reaction, which can be used to directly convert hydroxypivaldehyde into 3-hydroxy-2,2-dimethylpropyl hydroxypivalate (the so-called Tishchenko ester), an analog of the target molecule. researchgate.net This disproportionation reaction involves two molecules of an aldehyde reacting in the presence of an alkoxide catalyst to form an ester. wikipedia.orgorganic-chemistry.org In this case, one molecule of HPA is reduced to neopentyl glycol (NPG), and the other is oxidized to hydroxypivalic acid, which then esterify in situ. Aluminum alkoxides are particularly effective catalysts for this transformation. wikipedia.org

Reduction Strategies for Hydroxyl Group Generation

The generation of the primary hydroxyl group is a crucial step in the synthesis of this compound and its analogs. This is typically achieved through the reduction of the aldehyde functionality in hydroxypivaldehyde (HPA) to yield neopentyl glycol (NPG), or the reduction of an ester intermediate.

Catalytic hydrogenation is the most common and industrially significant method for the reduction of HPA to NPG. nih.govresearchgate.net This process offers high product yield, low material consumption, and environmental advantages. researchgate.net A variety of catalysts have been developed for this purpose, with copper-based catalysts being particularly prevalent. These include copper chromite, Raney copper, and supported copper catalysts, often promoted with other metals like manganese, barium, or zirconium to enhance activity and selectivity. nih.govresearchgate.net

The hydrogenation is typically carried out at elevated temperatures and pressures. The choice of reaction parameters is critical to ensure high conversion of HPA and high selectivity towards NPG, minimizing the formation of byproducts.

CatalystTemperature (°C)H2 Pressure (MPa)HPA Conversion (%)NPG Selectivity (%)Reference
Copper Chromite (Mn, Ba doped)120-135899.9100 nih.gov
Cu-based (Zr promoter)110393.595.5 researchgate.net
CuCr2O41507.0Not specifiedNot specified googleapis.com

For the reduction of ester functionalities, which may be present in intermediates or in analogs like the Tishchenko ester, more powerful reducing agents or more stringent hydrogenation conditions are often required. The hydrogenolysis of esters to alcohols can be achieved using catalysts like copper chromite at higher temperatures. nih.govgoogleapis.com

Green Chemistry Approaches in Branched Hydroxy-Ester Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. This is particularly relevant in the production of bulk chemicals like branched hydroxy-esters.

One of the key areas of focus is the use of biocatalysis. nih.govnih.gov Enzymatic reductions of ketones, which can be precursors to the desired chiral alcohols, offer a green and efficient route to enantiomerically pure products. nih.govresearchgate.net Ketoreductases (KREDs) are a class of enzymes that can reduce a wide range of ketones with high stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). nih.govresearchgate.net These enzymatic processes can be carried out using either isolated enzymes or whole microbial cells, the latter offering the advantage of in-situ cofactor regeneration. nih.gov

The application of green chemistry principles to the esterification step is also an area of active research. Traditional esterification methods often rely on strong acid catalysts, which can lead to corrosion and waste generation issues. nih.gov The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), provides a greener alternative. nih.gov These catalysts are easily separable from the reaction mixture, reusable, and often lead to higher yields and cleaner reactions.

Furthermore, efforts are being made to develop greener versions of the aldol condensation itself. This includes the use of solvent-free reaction conditions, recyclable catalysts, and reaction in aqueous media to reduce the environmental impact of the process. nih.gov The use of immobilized catalysts, such as the PEG 600-PS catalyst for HPA synthesis, facilitates easy catalyst recovery and reuse, contributing to a more sustainable process. researchgate.net

Green Chemistry ApproachReaction StepKey AdvantagesReference
Biocatalytic ketone reductionHydroxyl group generationHigh enantioselectivity, mild conditions, reduced waste nih.govnih.gov
Solid acid catalysts (e.g., Dowex H+)EsterificationCatalyst reusability, higher yields, easier workup nih.gov
Immobilized phase-transfer catalystAldol condensationCatalyst reusability, easy product separation researchgate.net
Anhydrous condensation-hydrogenationOverall NPG synthesisAvoids wastewater, suppresses side reactions researchgate.net

Derivatization and Chemical Transformations of 3 Hydroxy 2,2 Dimethylhexyl Isobutyrate Scaffolds

Modifications at the Hydroxyl Group

The secondary hydroxyl group in 3-hydroxy-2,2-dimethylhexyl isobutyrate is a prime site for a range of chemical modifications, including oxidation, etherification, and acylation. However, the steric bulk imposed by the adjacent 2,2-dimethyl substitution necessitates carefully selected reagents and conditions to achieve high yields.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxo-2,2-dimethylhexyl isobutyrate. Due to the steric hindrance, stronger oxidizing agents or specialized catalytic systems are generally required. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the oxidation of secondary alcohols to ketones. More modern and selective methods, such as those employing stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., AZADO), are particularly well-suited for the oxidation of sterically hindered alcohols, often providing excellent yields under mild conditions. organic-chemistry.orgnih.gov

Reaction Reagent/Catalyst Typical Conditions Product Expected Yield
OxidationPyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room Temperature3-oxo-2,2-dimethylhexyl isobutyrateModerate to High
OxidationTEMPO/NaOClBiphasic (DCM/water), NaHCO₃, KBr, 0°C to RT3-oxo-2,2-dimethylhexyl isobutyrateHigh

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. jk-sci.com For sterically hindered secondary alcohols, the choice of base and solvent is critical to favor substitution over elimination. pearson.com Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are typically employed. The reaction is most efficient with less sterically demanding alkyl halides, such as methyl iodide or ethyl bromide. jk-sci.com

Reaction Reagents Typical Conditions Product Expected Yield
Etherification1. NaH2. CH₃IDMF, 0°C to Room Temperature3-methoxy-2,2-dimethylhexyl isobutyrateModerate
Etherification1. KH2. CH₃CH₂BrTHF, Room Temperature3-ethoxy-2,2-dimethylhexyl isobutyrateModerate

Acylation: The hydroxyl group can be readily acylated to form a new ester. This is typically accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. nih.gov The steric hindrance around the hydroxyl group may slow the reaction rate, potentially requiring longer reaction times or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). youtube.com

Reaction Reagents Typical Conditions Product Expected Yield
AcylationAcetyl Chloride, PyridineDichloromethane (DCM), 0°C to Room Temperature3-acetoxy-2,2-dimethylhexyl isobutyrateHigh
AcylationAcetic Anhydride, DMAPDichloromethane (DCM), Room Temperature3-acetoxy-2,2-dimethylhexyl isobutyrateHigh

Ester Cleavage and Transesterification Reactions

The isobutyrate ester moiety of this compound can undergo cleavage through hydrolysis or be converted to a different ester via transesterification. The neopentyl-like structure adjacent to the ester carbonyl group confers significant resistance to these reactions.

Ester Cleavage (Saponification): The hydrolysis of the ester to yield 3-hydroxy-2,2-dimethylhexanol and isobutyric acid is typically carried out under basic conditions, a process known as saponification. Due to the steric hindrance, forcing conditions such as high temperatures and prolonged reaction times may be necessary. acs.orgfigshare.comacs.org The use of co-solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can improve the solubility of the substrate and facilitate the reaction.

Reaction Reagents Typical Conditions Products Expected Outcome
HydrolysisNaOH (aq)Ethanol/Water, Reflux3-hydroxy-2,2-dimethylhexanol, Sodium isobutyrateSlow reaction, requires forcing conditions
HydrolysisLiOHTHF/Water, 60°C3-hydroxy-2,2-dimethylhexanol, Lithium isobutyrateGenerally effective for hindered esters

Transesterification: This process involves the conversion of the isobutyrate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. youtube.comresearchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Reaction Reagents Typical Conditions Product Expected Outcome
TransesterificationMethanol, H₂SO₄ (cat.)Reflux3-hydroxy-2,2-dimethylhexyl methanoateEquilibrium driven by excess methanol
TransesterificationEthanol, p-TSA (cat.)Reflux3-hydroxy-2,2-dimethylhexyl ethanoateEquilibrium driven by excess ethanol

Chemical Transformation of the Isobutyrate Moiety

Beyond cleavage, the isobutyrate portion of the molecule can be chemically transformed, most notably through reduction.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally not effective for ester reduction. The reaction yields two alcohol products: 2,2-dimethylhexane-1,3-diol (B1606040) from the isobutyrate and hexyl portions, and isobutanol from the isobutyrate group itself.

Reaction Reagents Typical Conditions Products Expected Yield
Reduction1. LiAlH₄2. H₃O⁺ workupDiethyl ether or THF, 0°C to Room Temperature2,2-dimethylhexane-1,3-diol and IsobutanolHigh

Synthesis of Polymeric Structures from Hydroxy-Ester Monomers

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyesters. The bulky 2,2-dimethylhexyl group would be expected to influence the properties of the resulting polymer, likely increasing its amorphous character and lowering its glass transition temperature.

Homopolymerization Pathways

Homopolymerization of this compound can be envisioned through two primary routes: polycondensation and ring-opening polymerization of a corresponding lactone.

Polycondensation: Direct self-condensation of the hydroxy-ester can lead to the formation of a polyester. nih.gov This typically requires high temperatures and the removal of the isobutanol byproduct to drive the reaction forward. The steric hindrance of the monomer may necessitate the use of specialized catalysts to achieve high molecular weight polymers.

Ring-Opening Polymerization (ROP): A more controlled polymerization could potentially be achieved through the ring-opening polymerization of a lactone derived from the corresponding hydroxy acid. researchgate.netrsc.org This would first require the hydrolysis of the isobutyrate ester to the carboxylic acid, followed by intramolecular cyclization to form the lactone. The steric bulk of the 2,2-dimethylhexyl group would likely favor the formation of a macro-lactone, the polymerizability of which would depend on ring strain. researchgate.net

Polymerization Method Monomer Typical Initiator/Catalyst Polymer Structure
PolycondensationThis compoundTin(II) octoate, Titanium(IV) isopropoxidePolyester with isobutanol as byproduct
Ring-Opening PolymerizationLactone of 3-hydroxy-2,2-dimethylhexanoic acidOrganometallic catalysts (e.g., Sn(Oct)₂, Al(OiPr)₃)Polyester

Copolymerization Strategies with Related Hydroxyalkanoates

Copolymerization of this compound or its corresponding hydroxy acid/lactone with other hydroxyalkanoates offers a route to tailor the properties of the resulting polyester. researchgate.net The incorporation of this bulky monomer into a polymer chain composed of smaller hydroxyalkanoate units, such as 3-hydroxybutyrate (B1226725) or 3-hydroxyvalerate (B1259860), would disrupt the crystallinity and likely enhance the flexibility and toughness of the material. mdpi.com

The synthesis of such copolymers could be achieved through the co-polycondensation of the respective hydroxy-esters or hydroxy-acids, or through the random or block copolymerization of the corresponding lactones. The reactivity ratios of the monomers would be a critical factor in determining the final copolymer composition and microstructure. nih.gov

Copolymerization Strategy Comonomers Potential Polymer Properties
Co-polycondensationThis compound and Methyl 3-hydroxybutyrateReduced crystallinity, increased amorphous content, potentially elastomeric
Ring-Opening CopolymerizationLactone of 3-hydroxy-2,2-dimethylhexanoic acid and β-ButyrolactoneTunable thermal and mechanical properties based on comonomer ratio

Biochemical Pathways and Enzymatic Transformations Involving Branched Hydroxy Esters

Biosynthesis Mechanisms of Related Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a diverse class of biodegradable polyesters produced by various microorganisms. While the direct incorporation of 3-Hydroxy-2,2-dimethylhexyl isobutyrate into a PHA polymer has not been documented, the biosynthesis of PHAs containing branched monomers offers a potential parallel.

Role of PHA Synthases and Associated Enzymes

PHA synthases are the key enzymes responsible for the polymerization of hydroxyacyl-CoA monomers into PHA polymers. The substrate specificity of these synthases varies widely among different microbial species. Some PHA synthases are known to incorporate branched-chain monomers, which are structurally analogous to the hexyl group in this compound. The ability of a particular PHA synthase to accept a branched-chain hydroxyacyl-CoA is a critical determinant in the final composition of the polymer. However, no studies to date have specifically tested the affinity of any known PHA synthase for a 3-hydroxy-2,2-dimethylhexyl-CoA precursor.

Precursor Metabolite Utilization and Flux Analysis (e.g., Methylmalonyl-CoA Pathway)

The biosynthesis of branched-chain PHAs often involves metabolic pathways that generate branched-chain precursors. The methylmalonyl-CoA pathway, for instance, is a central route for the synthesis of precursors for branched-chain fatty acids and some PHAs. This pathway can utilize various substrates, including propionyl-CoA and succinyl-CoA, to generate methylmalonyl-CoA, which can then be incorporated into growing polymer chains. It is conceivable that a metabolic pathway exists that could generate a 3-hydroxy-2,2-dimethylhexyl-CoA precursor, which could then potentially be a substrate for a PHA synthase. However, the specific enzymatic steps and metabolic flux leading to such a precursor for this compound remain unelucidated.

Microbial Transformations and Biocatalysis of Hydroxy-Esters

The ester linkage in this compound suggests that it could be a substrate for various microbial enzymes.

Enzymatic Hydrolysis by Esterases and Lipases

Esterases and lipases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. It is highly probable that these enzymes could hydrolyze this compound into its constituent alcohol (3-hydroxy-2,2-dimethylhexanol) and isobutyric acid. The specificity and efficiency of this hydrolysis would depend on the specific enzyme and the reaction conditions. Numerous microbial species produce a wide array of esterases and lipases with broad substrate ranges, making it likely that some would be active on this compound.

Oxidative and Reductive Biotransformations

The hydroxyl group and the alkyl chain of this compound present potential sites for oxidative and reductive biotransformations by microbial enzymes such as oxidoreductases. For instance, the hydroxyl group could be oxidized to a ketone, or further modifications could occur on the hexyl chain. Such biotransformations are common microbial strategies for detoxifying foreign compounds or for utilizing them as carbon and energy sources. Without experimental data, the specific oxidative or reductive transformations that this compound might undergo remain speculative.

Role of Branched Hydroxy-Esters in Microbial Metabolism (e.g., as volatiles)

Many microorganisms produce volatile organic compounds (VOCs) that play roles in communication, defense, and interactions with their environment. Branched esters are a known class of microbial volatiles. While there is no direct evidence of this compound acting as a microbial volatile, its structural features are consistent with those of other known volatile compounds. Its volatility would depend on its vapor pressure, which has not been reported in the available literature. If it were produced and released by microorganisms, it could potentially function as a signaling molecule or have antimicrobial properties, similar to other branched esters.

Advanced Analytical Approaches for the Characterization of 3 Hydroxy 2,2 Dimethylhexyl Isobutyrate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of 3-Hydroxy-2,2-dimethylhexyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal adjacent protons, confirming the arrangement of alkyl groups.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule, with chemical shifts indicating the type of carbon (e.g., carbonyl, carbinol, alkyl).

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₂CH- ~1.1-1.2 Doublet
(CH₃)₂C - ~1.0-1.1 Singlet
-CH₂-CH(OH)- ~1.3-1.5 Multiplet
-CH(OH)- ~3.5-3.8 Multiplet
-O-CH₂- ~3.9-4.1 Multiplet
CH₃-(CH₂)₂- ~0.9 Triplet
CH₃-CH₂-CH₂- ~1.2-1.4 Multiplet
-OH Variable Singlet (broad)
(CH₃)₂CH- ~2.5-2.7 Multiplet
Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (alcohol) 3500-3200 Strong, broad
C-H (alkane) 2960-2850 Strong, sharp
C=O (ester) ~1735 Strong, sharp
C-O (ester) 1300-1000 Strong
Mass Spectrometry (MS)

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography, Size Exclusion Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass spectra. It is well-suited for analyzing this compound. The compound would exhibit a specific retention time on the GC column, and the coupled mass spectrometer would provide a mass spectrum for definitive identification. This method is highly effective for detecting and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is used to separate components of a mixture in the liquid phase. For this compound, Reversed-Phase HPLC (RP-HPLC) would likely be the method of choice. The compound would be separated based on its hydrophobicity, and a detector (such as UV or refractive index) would quantify its purity. HPLC is particularly useful for analyzing less volatile impurities or derivatives.

Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size. nih.gov While primarily used for large molecules like polymers and proteins, it could be applied in specific contexts for this compound, for instance, to separate it from high-molecular-weight oligomers or polymeric impurities that may have formed during synthesis or storage. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique would be used to determine the melting point, glass transition temperature, and enthalpy of fusion for this compound. Such data are crucial for understanding the material's physical state and thermal behavior.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would determine its thermal stability and decomposition temperature. The resulting TGA curve would show the temperature at which the compound begins to degrade and the profile of its mass loss over time.

Microscopy and Imaging for Morphological Studies (e.g., Scanning Electron Microscopy)

Microscopy techniques are used to visualize the physical form and surface features of a material.

Scanning Electron Microscopy (SEM) If this compound is in a solid or crystalline form, SEM can be used to study its surface topography and morphology. SEM provides high-resolution images that reveal details about crystal shape, size distribution, and surface texture. This information is valuable for quality control and understanding the material's physical properties.

Future Research Directions and Unexplored Avenues for Branched Hydroxy Esters

Development of Novel Biocatalytic Routes for Synthesis

The chemical synthesis of structurally complex esters can be challenging, often requiring harsh conditions and leading to unwanted byproducts. Biocatalysis, using enzymes or whole-cell systems, offers a green and highly specific alternative. researchgate.netmdpi.com Future research in this area should focus on developing enzymatic pathways for the synthesis of 3-Hydroxy-2,2-dimethylhexyl isobutyrate and other branched hydroxy-esters.

Key research objectives include:

Enzyme Discovery and Engineering: Screening for novel lipases, esterases, and reductases from diverse microbial sources with high activity and selectivity towards branched substrates. researchgate.netrsc.org Techniques like directed evolution and rational protein design could be employed to engineer enzymes with enhanced stability, broader substrate scope, and improved catalytic efficiency for synthesizing specific target esters.

Whole-Cell Biocatalysis: Developing engineered microorganisms (e.g., E. coli or Saccharomyces cerevisiae) that can convert simple feedstocks like sugars into complex branched hydroxy-esters. mdpi.com This approach could streamline production by integrating multiple enzymatic steps within a single host organism, reducing costs and simplifying downstream processing.

Process Optimization: Investigating reaction conditions for enzymatic synthesis, including the use of non-conventional media like ionic liquids or supercritical fluids to improve substrate solubility and reaction rates. mdpi.com Developing continuous flow reactor systems with immobilized enzymes could enhance productivity and catalyst reusability, making the biocatalytic process more economically viable. rsc.org

Table 1: Potential Enzymes for Biocatalytic Synthesis of Branched Hydroxy-Esters

Enzyme Class Potential Source Organism Reaction Catalyzed Research Goal
Lipases Candida antarctica (CALB), Pseudomonas sp. Esterification / Transesterification High selectivity for branched alcohols and acids. researchgate.netnih.gov
Ketoreductases Lactobacillus kefir, Thermus thermophilus Asymmetric reduction of β-keto esters Enantiomerically pure synthesis of β-hydroxy esters. rsc.org
Hydroxynitrile Lyases (HNL) Hevea brasiliensis, Prunus amygdalus Cyanohydrin formation Stereoselective synthesis of α-hydroxy acids as precursors. nih.gov

Elucidation of Complete Environmental Degradation Pathways

Understanding the environmental fate of synthetic chemicals is crucial for assessing their long-term impact. While esters are generally considered biodegradable, structural features like branching can significantly influence their degradation rate and pathway. nih.govresearchgate.net Research has shown that branching in the alcohol moiety, a key feature of this compound, can hinder anaerobic biodegradation in marine sediments. nih.govresearchgate.net

Future studies should aim to:

Identify Degrading Microorganisms: Isolate and characterize specific bacteria and fungi from soil and aquatic environments that are capable of metabolizing highly branched hydroxy-esters.

Map Metabolic Pathways: Utilize techniques such as stable isotope tracing and metabolomics to identify the sequence of intermediate products formed during biodegradation. This would clarify whether degradation proceeds via initial hydrolysis of the ester bond followed by oxidation of the resulting alcohol and acid, or through other mechanisms.

Advanced Materials Development with Tailored Properties

The unique molecular structure of this compound, featuring a hydroxyl functional group, branching, and an ester linkage, makes it a promising candidate as a building block for novel polymers and advanced materials. Hyperbranched polyesters, for example, are known for their high solubility, low viscosity, and large number of terminal functional groups. researchgate.net

Unexplored avenues for materials development include:

Monomers for Specialty Polyesters and Polyurethanes: Using the compound as a monomer or chain terminator in polymerization reactions to create polymers with specific properties. The branched structure could impart increased solubility, lower crystallinity, and modified mechanical properties like flexibility. researchgate.net The hydroxyl group provides a reactive site for creating materials like polyurethanes or for further functionalization.

Biodegradable Plasticizers and Coatings: Investigating its potential as a biobased, biodegradable plasticizer for polymers like poly(vinyl chloride) (PVC) or as a component in environmentally friendly coatings and adhesives. irispublishers.com Its structure could offer a balance of compatibility with polymer matrices and controlled environmental degradation.

Hyperbranched Polymer Architectures: Employing it in the synthesis of hyperbranched polymers. irispublishers.comresearchgate.net These highly branched, three-dimensional macromolecules could be used as rheology modifiers, crosslinking agents for coatings, or as nanocarriers. researchgate.net Research could focus on controlling the degree of branching and modifying the terminal hydroxyl groups to tailor the final properties of the material. researchgate.netirispublishers.com

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

Computational modeling provides powerful tools to predict the behavior of molecules, saving significant time and resources in experimental work. Applying these methods to this compound can provide fundamental insights into its chemical and physical properties.

Future computational research should focus on:

Reaction Mechanism Simulation: Using Density Functional Theory (DFT) and other quantum chemistry methods to model potential synthetic and degradation pathways. mdpi.com This could help optimize reaction conditions for synthesis and predict the most likely breakdown products in the environment.

Enzyme-Substrate Docking: Performing molecular docking simulations to understand how the branched hydroxy-ester fits into the active site of various enzymes (e.g., lipases, hydrolases). This would aid in the selection or engineering of biocatalysts for both synthesis and bioremediation.

Predicting Physicochemical Properties: Employing quantitative structure-property relationship (QSPR) models to predict properties like solubility, vapor pressure, and partitioning coefficients (e.g., K_ow), which are essential for assessing its environmental transport and fate.

Reactivity Analysis: Modeling the reactivity of the ester and hydroxyl groups to understand how the branched structure influences its chemical behavior, for instance, in combustion or polymerization processes. nrel.govbohrium.com

Table 2: Focus Areas for Computational Modeling of Branched Hydroxy-Esters

Modeling Technique Research Question Predicted Outcome
Quantum Chemistry (DFT) What is the most favorable reaction pathway for enzymatic hydrolysis? Transition state energies, reaction kinetics, and product distribution. mdpi.com
Molecular Docking How does the substrate bind to the active site of a lipase? Binding affinity, orientation, and identification of key interacting residues.
Molecular Dynamics (MD) How does the molecule behave in an aqueous environment or a polymer matrix? Solvation dynamics, diffusion coefficients, and conformational changes.

Investigation of Emerging Biological Roles (Non-Medical and Environmental Contexts)

Beyond their use as chemical intermediates, many ester compounds play active roles in biological systems. For example, specific branched fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as bioactive lipids present in various foods. nih.gov Investigating the potential ecological and biological functions of this compound could reveal new applications and ecological significance.

Research in this domain should explore:

Semiochemical Activity: Assessing whether the compound acts as a semiochemical (e.g., a pheromone or kairomone) for insects or other organisms. Many esters serve as signaling molecules in nature.

Microbial Community Interactions: Studying the effect of the compound on soil and aquatic microbial consortia. It could act as a selective carbon source, an inhibitor, or a signaling molecule that influences microbial behavior and community structure.

Allelopathic Potential: Investigating its potential to influence plant growth and development, either positively or negatively, which could be relevant in agricultural or ecosystem contexts.

Role as a Bioactive Lipid: Exploring its presence and function in natural systems, such as in plant cuticles or microbial storage lipids, to understand its natural biological context outside of human health. nih.gov

Q & A

Q. What synthetic routes are available for producing 3-hydroxy-2,2-dimethylhexyl isobutyrate, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

  • Step 1 : Catalytic hydrogenation of isobutyl aldehyde to yield 3-hydroxy-2,2,4-trimethylpentanol.
  • Step 2 : Esterification with acetic acid (or other acids) under acidic or enzymatic catalysis to form the isobutyrate derivative. Optimization involves adjusting catalyst loadings (e.g., Ru-TsDPEN complexes for enantioselectivity), solvent polarity, and reaction time to maximize yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Chiral HPLC : To determine enantiomeric purity of intermediates (e.g., hydroxy ketones) .
  • NMR and IR Spectroscopy : For structural elucidation of ester groups and branching patterns.
  • GC/MS : To monitor volatile byproducts and quantify impurities (e.g., residual monomers in polymer applications) .

Q. What are the primary applications of this compound in material science research?

It serves as a coalescing agent in aqueous polymer dispersions (e.g., polyvinyl acetate, acrylates) to reduce film-forming temperatures. Experimental designs should evaluate its compatibility with polymer matrices and its impact on film hardness, flexibility, and water resistance .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of asymmetric hydrogenation steps?

Density Functional Theory (DFT) simulations can map the transition states of Ru-catalyzed reductions to explain enantioselectivity trends. Pairing this with experimental kinetic studies (e.g., variable-temperature NMR) validates proposed mechanisms .

Q. What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Issue : Co-elution of structurally similar byproducts (e.g., monoesters like 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate) during chromatography.
  • Solution : Use hyphenated techniques like LC-MS/MS with isotope-labeled internal standards (e.g., toluene-d8) to enhance specificity .

Q. How can conflicting data on endocrine-disrupting potential be addressed in toxicological studies?

  • In vitro assays : Use ERα/ERβ transcriptional activation assays (e.g., OECD TG 455) to screen estrogenic activity.
  • Comparative analysis : Cross-reference results with structurally analogous esters (e.g., isobutyl isobutyrate) to identify structure-activity relationships .

Q. What experimental protocols ensure stability of this compound under varying storage conditions?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Stability testing : Accelerated aging studies (40°C/75% RH) coupled with periodic GC analysis to track degradation kinetics .

Methodological Notes

  • Synthetic Reproducibility : Document catalyst batch variability (e.g., Ru-TsDPEN enantiomers) to ensure consistent enantiomeric outcomes .
  • Safety Protocols : Adhere to OSHA guidelines for handling volatile esters, including fume hood use and airborne concentration monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.